molecular formula C25H20N2O B14274792 (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone CAS No. 136951-65-0

(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone

Cat. No.: B14274792
CAS No.: 136951-65-0
M. Wt: 364.4 g/mol
InChI Key: NKOSLKLDRLLJGG-UHFFFAOYSA-N
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Description

(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone is a complex organic compound with a unique structure that includes multiple aromatic rings and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone typically involves multi-step organic reactions. One common method includes the reaction of 3,5-diaminobenzene with 4-(4-phenylphenyl)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and π-π interactions makes it a candidate for drug design and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Diaminophenyl)-phenyl-methanone
  • (3,5-Diaminophenyl)-[4-(4-methylphenyl)phenyl]methanone

Uniqueness

(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone is unique due to its specific arrangement of aromatic rings and amino groups. This structure provides distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

CAS No.

136951-65-0

Molecular Formula

C25H20N2O

Molecular Weight

364.4 g/mol

IUPAC Name

(3,5-diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone

InChI

InChI=1S/C25H20N2O/c26-23-14-22(15-24(27)16-23)25(28)21-12-10-20(11-13-21)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-16H,26-27H2

InChI Key

NKOSLKLDRLLJGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)N)N

Origin of Product

United States

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